N-[2-(4-chlorophenoxy)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenoxyethyl group, a chlorophenyl group, and a methyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenoxyethyl group: This step involves the reaction of the oxazole intermediate with 4-chlorophenoxyethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the chlorophenyl group: This can be done through a Suzuki-Miyaura coupling reaction, where the oxazole intermediate is reacted with 2-chlorophenylboronic acid in the presence of a palladium catalyst.
Final carboxamide formation: The final step involves the reaction of the intermediate with a suitable amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenoxy)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and chlorophenoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-chlorophenoxy)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[2-(4-chlorophenoxy)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
N-[2-(4-chlorophenoxy)ethyl]-5-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-nitroaniline: This compound has a similar chlorophenoxyethyl group but differs in the presence of a sulfonylpiperazinyl group and a nitro group.
Ethanol, 2-(4-chlorophenoxy)-: This compound shares the chlorophenoxyethyl group but lacks the oxazole ring and other substituents.
Properties
Molecular Formula |
C19H16Cl2N2O3 |
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Molecular Weight |
391.2 g/mol |
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-12-17(18(23-26-12)15-4-2-3-5-16(15)21)19(24)22-10-11-25-14-8-6-13(20)7-9-14/h2-9H,10-11H2,1H3,(H,22,24) |
InChI Key |
OKFMAQDWPLOFJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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